molecular formula C9H8ClNO3S B2738156 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride CAS No. 952424-09-8

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Cat. No. B2738156
M. Wt: 245.68
InChI Key: AAKHUSHVJIHFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (THIQ-Cl) is a synthetic compound that has been used in a variety of scientific research applications. It has been found to be a useful tool in biochemistry and molecular biology, as well as in medicinal chemistry and drug discovery. THIQ-Cl is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. It has been used in a variety of laboratory experiments and has been found to be a valuable tool in the study of biochemical and physiological processes.

Scientific Research Applications

Oxygen Transfer and Oxidation Reactions

The oxaziridinium salt derived from dihydroisoquinolin is utilized as an oxygen transfer reagent to thioethers, leading to the selective production of sulfoxides or sulfones, depending on the quantity used. This demonstrates the compound's utility in specific oxidation reactions, which can be performed with an oxaziridinium salt prepared in situ (Hanquet & Lusinchi, 1993). Additionally, a green chemical method for the mild oxidation of tetrahydroisoquinolines (THIQs) and dihydroisoquinolines (DHIQs) using air as a clean oxidant has been developed, showcasing an environmentally friendly approach to the oxidation of these compounds (Zheng et al., 2018).

Structural Analysis and Derivative Formation

Structural analyses of derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, reveal the steric effects and molecular conformations within these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these derivatives in further chemical synthesis and materials science (Ohba et al., 2012).

Catalysis in Synthesis Reactions

Research has also focused on the development of novel catalysts for promoting synthesis reactions, such as the preparation of hexahydroquinoline derivatives. For instance, a novel nano-sized N-sulfonic acid was prepared and efficiently used for the one-pot synthesis of hexahydroquinolines, showcasing the role of these compounds in facilitating complex chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Diverse Chemical Transformations

The utility of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride derivatives extends to diverse chemical transformations. For example, a three-component reaction involving these compounds has been described for efficiently generating 1,2-dihydroisoquinolin-3(4H)-imines, demonstrating the versatility of these compounds in organic synthesis (Chen et al., 2011).

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHUSHVJIHFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Synthesis routes and methods

Procedure details

To Chlorosulfonic acid (30 mL) is added 3,4-Dihydro-2H-isoquinolin-1-one (5 g, 34 mmol) at 0° C. After stirring at rt during 1 h, the mixture is heated at 50° C. during 16 h, then it is poured carefully into an ice bath and stirred at 0° C. during 30 min. The precipitate is filtered and dried in oven at 60° C. to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.